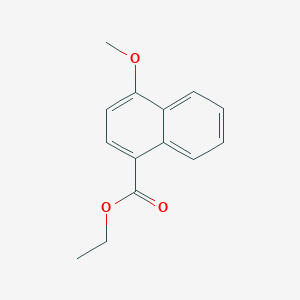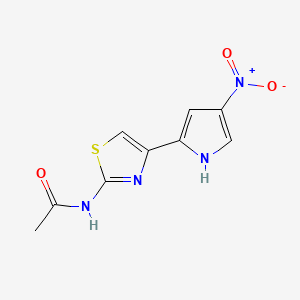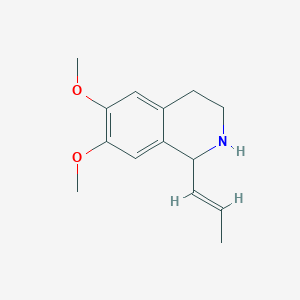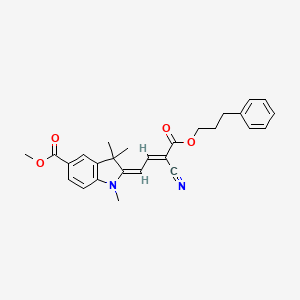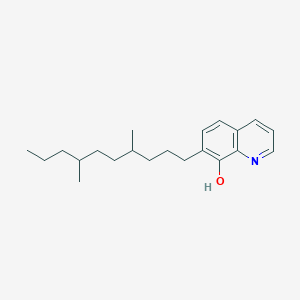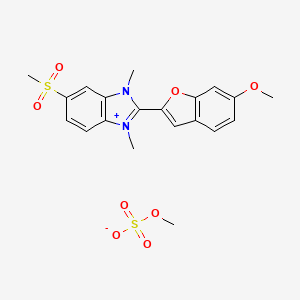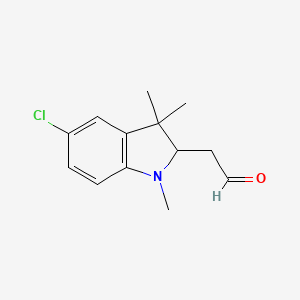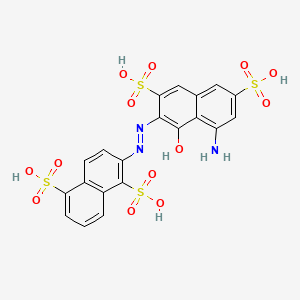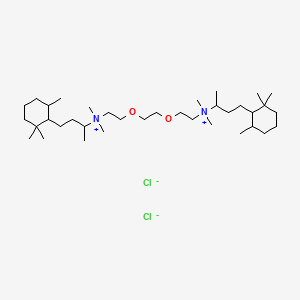
Ammonium, ethylenebis(oxyethylene)bis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ammonium, ethylenebis(oxyethylene)bis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dichloride) is a complex organic compound with a unique structure that includes multiple functional groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ammonium, ethylenebis(oxyethylene)bis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dichloride) involves multiple steps. The process typically starts with the preparation of the ethylenebis(oxyethylene) backbone, followed by the introduction of the 1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl groups. The final step involves the quaternization of the nitrogen atoms to form the ammonium dichloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Ammonium, ethylenebis(oxyethylene)bis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dichloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
科学研究应用
Ammonium, ethylenebis(oxyethylene)bis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dichloride) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the formulation of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of ammonium, ethylenebis(oxyethylene)bis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dichloride) involves its interaction with molecular targets and pathways. The compound can interact with cellular membranes, proteins, and enzymes, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
相似化合物的比较
Similar Compounds
Similar compounds include other quaternary ammonium salts with different alkyl or aryl groups. Examples include:
- Benzalkonium chloride
- Cetyltrimethylammonium bromide
- Dodecyltrimethylammonium chloride
Uniqueness
Ammonium, ethylenebis(oxyethylene)bis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dichloride) is unique due to its specific structure, which imparts distinct chemical and biological properties. Its multiple functional groups and complex backbone make it versatile for various applications.
属性
CAS 编号 |
66967-67-7 |
|---|---|
分子式 |
C36H74Cl2N2O2 |
分子量 |
637.9 g/mol |
IUPAC 名称 |
2-[2-[2-[dimethyl-[4-(2,2,6-trimethylcyclohexyl)butan-2-yl]azaniumyl]ethoxy]ethoxy]ethyl-dimethyl-[4-(2,2,6-trimethylcyclohexyl)butan-2-yl]azanium;dichloride |
InChI |
InChI=1S/C36H74N2O2.2ClH/c1-29-15-13-21-35(5,6)33(29)19-17-31(3)37(9,10)23-25-39-27-28-40-26-24-38(11,12)32(4)18-20-34-30(2)16-14-22-36(34,7)8;;/h29-34H,13-28H2,1-12H3;2*1H/q+2;;/p-2 |
InChI 键 |
ZQWFFTKUOHVQFH-UHFFFAOYSA-L |
规范 SMILES |
CC1CCCC(C1CCC(C)[N+](C)(C)CCOCCOCC[N+](C)(C)C(C)CCC2C(CCCC2(C)C)C)(C)C.[Cl-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


